

Application Notes and Protocols for C14 Ceramide in Lipidomics

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Compound of Interest

Compound Name: C14 Ceramide

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These application notes provide a comprehensive overview of the role of **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine) in lipidomics, complete with detailed protocols for its sample preparation and analysis. The information is intended to guide researchers in accurately quantifying **C14 Ceramide** in various biological matrices and understanding its function in cellular processes.

Ceramides, a class of sphingolipids, are integral components of cell membranes and act as critical signaling molecules in a variety of cellular pathways, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] The length of the N-acyl chain of ceramides dictates their specific biological functions, making the analysis of individual ceramide species, such as **C14 Ceramide**, essential for understanding their roles in health and disease.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ceramide species.[5] This document outlines a robust workflow for the extraction and analysis of **C14 Ceramide** from biological samples.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of **C14 Ceramide** and other relevant ceramides using LC-MS/MS, as reported in the literature. This

allows for a clear comparison of key assay parameters.

| Ceramide Species | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Biological Matrix | Reference |
|------------------|-----------------|--------------------------|-------------------------------|-------------------|-------------------|-----------|
| C14 Ceramide | 2.8–178 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C16 Ceramide | 2.8–357 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C18 Ceramide | 2.8–357 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C18:1 Ceramide | 2.8–357 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C20 Ceramide | 2.8–357 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C24 Ceramide | 5.6–714 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C24:1 Ceramide | 5.6–714 ng | 5–50 pg/ml | 0.01–0.50 ng/ml | 78–91 | Human Plasma | |
| C22:0 Ceramide | 0.02–4 µg/ml | - | 0.02 µg/ml | 109 | Human Plasma | |
| C24:0 Ceramide | 0.08–16 µg/ml | - | 0.08 µg/ml | 114 | Human Plasma | |

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is based on a modified Folch or Bligh and Dyer lipid extraction method, which is widely used for the efficient extraction of ceramides from biological fluids.

Materials:

- Plasma or Serum Sample
- Internal Standard (e.g., C17 Ceramide)
- Chloroform
- Methanol
- Phosphate-Buffered Saline (PBS)
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 200 µL of plasma/serum in a glass tube, add 1.8 mL of PBS.
- Spike the sample with an appropriate amount of internal standard (e.g., 50 ng of C17 Ceramide).
- Add 4 mL of chloroform and 2 mL of methanol. The final ratio of Serum:PBS:Methanol:Chloroform should be 0.1:0.9:1:2.
- Vortex the mixture vigorously for 10 seconds and allow the phases to separate. Repeat this step three times.
- Centrifuge the sample to achieve complete phase separation.
- Carefully collect the lower organic layer containing the lipids.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of C14 Ceramide

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of **C14 Ceramide**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple Quadrupole Mass Spectrometer

LC Conditions:

- Column: A C18 or C8 reversed-phase column is suitable (e.g., Xperchrom 100 C8, 2.1 × 150 mm, 5 µm).
- Mobile Phase A: Water with 0.2% formic acid.
- Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
 - Start with 50% B for 1 minute.
 - Linearly increase to 100% B over 3 minutes.
 - Hold at 100% B for 12 minutes.
 - Return to 50% B and equilibrate for 5 minutes.
- Injection Volume: 25 µL.

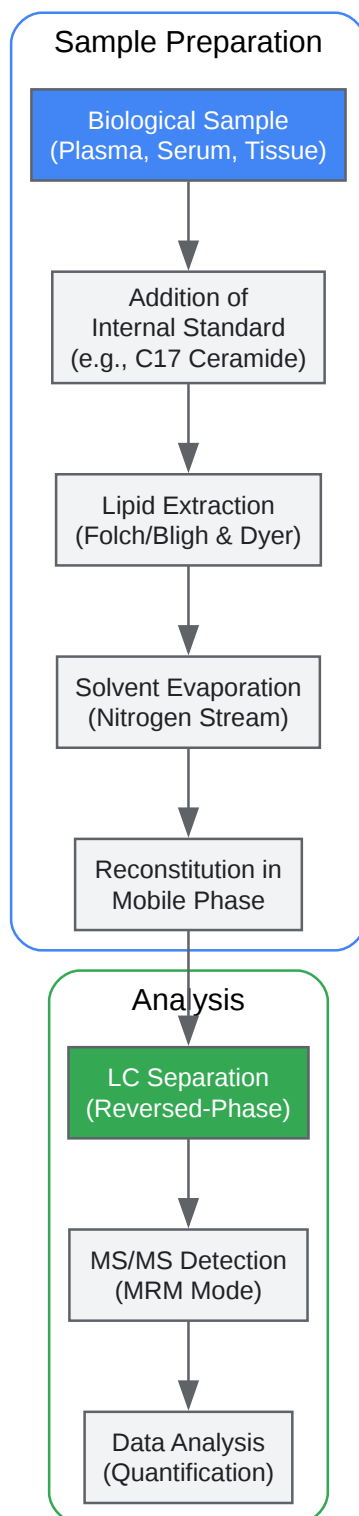
MS/MS Conditions:

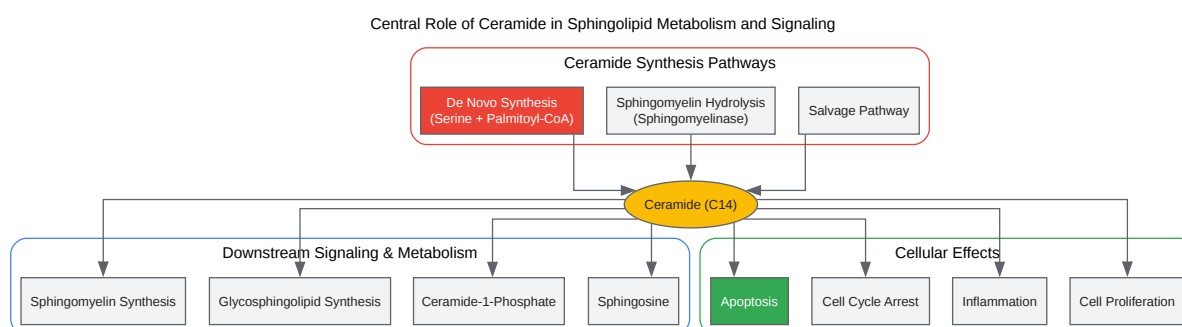
- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transition for **C14 Ceramide**: m/z 510 \rightarrow 264.
- MRM Transition for C17 Ceramide (Internal Standard): m/z 552 \rightarrow 264.
- Collision Gas: Argon.

Visualizations

Lipidomics Workflow for C14 Ceramide Analysis

[Click to download full resolution via product page](#)Caption: Workflow for **C14 Ceramide** analysis.



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Caption: Ceramide's role in metabolism and signaling.

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- To cite this document: BenchChem. [Application Notes and Protocols for C14 Ceramide in Lipidomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630621#c14-ceramide-in-lipidomics-sample-preparation-and-analysis]

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